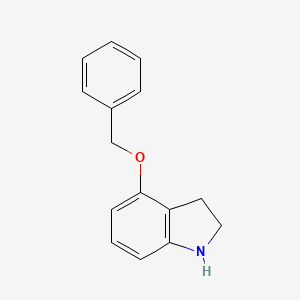

4-Benzyloxy-2,3-dihydro-1H-indole

説明

BenchChem offers high-quality 4-Benzyloxy-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-phenylmethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWYAALXDJSCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652937 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-77-3 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physical Properties of 4-Benzyloxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,3-dihydro-1H-indole, also known as 4-benzyloxyindoline, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its indoline core structure is a common motif in a variety of biologically active molecules, and the presence of the benzyloxy group at the 4-position provides a versatile handle for synthetic modification. This guide offers a comprehensive overview of the key physical properties of 4-benzyloxy-2,3-dihydro-1H-indole, providing researchers with the essential data and procedural knowledge to effectively handle and characterize this important synthetic intermediate. The benzyloxy group notably enhances the compound's reactivity and solubility in organic solvents, facilitating its use in the synthesis of diverse indole derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1]

Chemical Structure and Core Properties

The foundational attributes of 4-Benzyloxy-2,3-dihydro-1H-indole are summarized below, providing a top-level overview of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | |

| Appearance | Pale yellow solid | |

| Purity | ≥ 96% (HPLC) | |

| Storage | 0-8 °C |

Structural Diagram

Caption: Workflow for Melting Point Determination.

Solubility Determination

Objective: To qualitatively assess the solubility of 4-Benzyloxy-2,3-dihydro-1H-indole in various solvents.

Methodology:

-

Sample Dispensing: Approximately 10-20 mg of the solid compound is placed into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, 1 mL of a different solvent is added.

-

Mixing: The test tubes are agitated (e.g., by vortexing or flicking) for a set period, typically 1-2 minutes.

-

Observation: Each tube is visually inspected for the presence or absence of undissolved solid.

-

Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (the solid appears unchanged).

Caption: Workflow for Solubility Determination.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxy and indoline rings, the benzylic methylene protons, and the aliphatic protons of the indoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons of the indoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include N-H stretching of the secondary amine in the indoline ring, C-H stretching from the aromatic and aliphatic portions, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.

Conclusion

4-Benzyloxy-2,3-dihydro-1H-indole is a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its physical properties is essential for its effective use. This guide has provided a summary of its known properties and detailed protocols for their experimental determination. While specific experimental data for some properties, particularly spectroscopic data, remain to be fully publicly documented, the information and procedures outlined herein provide a solid foundation for researchers working with this compound.

References

-

Chem-Impex International. (n.d.). 4-Benzyloxy-2,3-dihydro-1H-indole. Retrieved from [Link]

Sources

Technical Guide to the Chemical Characterization of 4-Benzyloxy-2,3-dihydro-1H-indole

Abstract: This document provides an in-depth technical guide on the synthesis, purification, and comprehensive chemical characterization of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). This versatile heterocyclic compound is a valuable intermediate in medicinal chemistry and drug development, serving as a scaffold for a wide range of biologically active molecules.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for the unambiguous confirmation of its chemical identity and purity.

Introduction and Strategic Importance

4-Benzyloxy-2,3-dihydro-1H-indole is a synthetic building block whose structure combines a protected hydroxyl group (benzyloxy) on an indoline core. The indoline moiety is a privileged scaffold in medicinal chemistry, while the benzyl ether provides a stable protecting group that can be selectively removed under various conditions, allowing for further synthetic manipulation. Its derivatives have been explored for potential anti-cancer and anti-inflammatory properties.[1]

The precise characterization of such an intermediate is paramount in a drug discovery pipeline. An impurity or misidentification at this stage can have cascading negative effects on subsequent synthetic steps and biological assays. This guide, therefore, emphasizes a multi-technique, self-validating approach to characterization, ensuring the high fidelity of the material for research and development.

Synthesis and Purification: A Validated Protocol

The most direct and reliable route to 4-Benzyloxy-2,3-dihydro-1H-indole is through the selective reduction of the corresponding indole, 4-benzyloxyindole. The aromatic indole system is resonance-stabilized, making its reduction a non-trivial task that requires specific reagents to avoid over-reduction or side reactions.[2]

Rationale for Reagent Selection

Sodium cyanoborohydride (Na[BH₃(CN)]) is the reagent of choice for this transformation.[2][3] Unlike more powerful hydrides like lithium aluminum hydride, Na[BH₃(CN)] is a milder reducing agent that is particularly effective at reducing iminium ions under acidic conditions. The mechanism proceeds via protonation of the indole's C2-C3 double bond, forming an intermediate iminium ion which is then rapidly and selectively reduced by the cyanoborohydride. This method offers high yields and avoids the reduction of the benzene rings or the cleavage of the benzyl ether.[4]

Experimental Protocol: Synthesis

Reaction: Reduction of 4-Benzyloxyindole to 4-Benzyloxy-2,3-dihydro-1H-indole.

Materials:

-

4-Benzyloxyindole (1.0 eq)

-

Sodium Cyanoborohydride (Na[BH₃(CN)]) (3.0 eq)[2]

-

Acetic Acid (glacial)

-

Methanol (Anhydrous)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-benzyloxyindole in glacial acetic acid, add sodium cyanoborohydride portion-wise at 0 °C (ice bath). Causality: The acidic medium is crucial for the formation of the intermediate iminium ion, which is the species that is readily reduced. Adding the reducing agent in portions helps to control the reaction exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution. Self-Validation: Vigorous gas evolution (CO₂) will be observed as the acid is neutralized. This step must be done slowly in a well-ventilated hood.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel.

-

Load the crude material onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Causality: The less polar impurities will elute first, followed by the desired, moderately polar product.

-

Collect fractions and analyze by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Benzyloxy-2,3-dihydro-1H-indole as a pure solid or oil.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-Benzyloxy-2,3-dihydro-1H-indole.

Physicochemical and Spectroscopic Data

The following data provides a comprehensive profile for the unambiguous identification of the target compound.

Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 4-Benzyloxy-2,3-dihydro-1H-indole | - |

| Synonyms | 4-Benzyloxyindoline, 4-(Phenylmethoxy)-2,3-dihydro-1H-indole | [1] |

| Molecular Formula | C₁₅H₁₅NO | - |

| Molecular Weight | 225.29 g/mol | - |

| Appearance | Off-white to pale yellow solid/oil | Predicted |

| CAS Number | 93252-47-2 | - |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Molecular Ion ([M+H]⁺): 226.12 m/z

-

High-Resolution MS (HRMS): Calculated for C₁₅H₁₆NO⁺ ([M+H]⁺): 226.1226; Found: 226.1228. Self-Validation: The high-resolution mass confirms the elemental composition, distinguishing it from other potential structures with the same nominal mass.

-

Key Fragmentation Insight: A prominent fragment ion is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺). This results from the facile cleavage of the benzyl group, a hallmark of benzyl ethers in mass spectrometry. The loss of this fragment from the molecular ion results in a fragment corresponding to the hydroxylated indoline cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The transition from the indole precursor to the indoline product is clearly marked by the appearance of aliphatic C-H stretches and a change in the N-H stretching frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 | N-H Stretch | Secondary Amine | Confirms the presence of the indoline nitrogen. Sharper than the O-H stretch of an alcohol. |

| 3050-3030 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the benzene rings. |

| 2925, 2850 | C-H Stretch (sp³) | Aliphatic C-H | Key Diagnostic Peak. Confirms the reduction of the indole C=C bond to form the -CH₂-CH₂- moiety.[5] |

| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring | Characteristic "fingerprint" absorptions for the aromatic rings. |

| ~1240 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ | Confirms the presence of the benzyloxy ether linkage.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale and Key Insights |

| 7.45 - 7.30 | m (multiplet) | 5H | Phenyl-H | Protons of the benzyl group's phenyl ring.[1] |

| 6.95 | t (triplet) | 1H | Ar-H (C6) | Aromatic proton on the indoline core, coupled to H5 and H7. |

| 6.55 | d (doublet) | 1H | Ar-H (C5) | Aromatic proton ortho to the ether linkage, coupled to H6. |

| 6.45 | d (doublet) | 1H | Ar-H (C7) | Aromatic proton coupled to H6. |

| 5.05 | s (singlet) | 2H | O-CH₂ -Ph | Key Diagnostic Peak. The benzylic protons, appearing as a sharp singlet. Its integration (2H) and position confirm the benzyloxy group.[1] |

| ~4.0 (broad) | s (singlet) | 1H | N-H | The amine proton. Its chemical shift can vary with concentration and solvent; may exchange with D₂O. |

| 3.60 | t (triplet) | 2H | N-CH₂ (C2) | Key Diagnostic Peak. Aliphatic protons adjacent to the nitrogen. Appears as a triplet due to coupling with the C3 protons. Confirms the indoline structure. |

| 3.05 | t (triplet) | 2H | Ar-CH₂ (C3) | Key Diagnostic Peak. Aliphatic protons adjacent to the aromatic ring. Appears as a triplet due to coupling with the C2 protons. Confirms successful reduction. |

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Key Insights |

| ~152.0 | Ar-C -O (C4) | Aromatic carbon directly attached to the ether oxygen, significantly deshielded. |

| ~145.0 | Ar-C -N (C7a) | Quaternary aromatic carbon at the ring junction, adjacent to nitrogen. |

| ~137.5 | Ar-C (ipso) | Quaternary carbon of the benzyl group's phenyl ring. |

| 128.6, 127.9, 127.5 | Ar-C H | Aromatic CH carbons of the benzyl group's phenyl ring. |

| ~128.0 | Ar-C H (C6) | Aromatic CH carbon of the indoline core. |

| ~122.0 | Ar-C -C (C3a) | Quaternary aromatic carbon at the ring junction. |

| ~108.0 | Ar-C H (C5) | Aromatic CH carbon of the indoline core. |

| ~101.0 | Ar-C H (C7) | Aromatic CH carbon of the indoline core, shielded by the adjacent nitrogen. |

| ~70.5 | O-C H₂-Ph | Key Diagnostic Peak. The benzylic carbon, characteristic for benzyl ethers.[1] |

| ~47.0 | N-C H₂ (C2) | Key Diagnostic Peak. Aliphatic carbon adjacent to nitrogen. Its upfield shift confirms the sp³ hybridization and successful reduction. |

| ~29.0 | Ar-C H₂ (C3) | Key Diagnostic Peak. Aliphatic carbon adjacent to the aromatic ring. Confirms the 2,3-dihydro structure. |

Structural Elucidation: A Consolidated View

The definitive characterization of 4-Benzyloxy-2,3-dihydro-1H-indole relies on the logical convergence of data from multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure with a high degree of confidence.

Caption: Consolidated analytical data confirming the structure of the target compound.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Classifications: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.

-

Handling Precautions: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Protect from light and air.[7]

Conclusion

This guide has outlined a comprehensive and robust framework for the synthesis and chemical characterization of 4-Benzyloxy-2,3-dihydro-1H-indole. By employing a logical synthesis strategy based on the reduction of a readily available precursor and confirming the product's identity through a combination of mass spectrometry, infrared spectroscopy, and detailed ¹H and ¹³C NMR analysis, researchers can proceed with confidence in their downstream applications. The convergence of these analytical techniques provides the necessary self-validation for the high-purity material required in pharmaceutical and chemical research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. Retrieved from [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Hazra, C. K., & D'Souza, D. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(15), 4052–4055. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

- Google Patents. (n.d.). US4301129A - Synthesis of NaBH3 CN and related compounds.

-

NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

-

Rhodium Archive. (n.d.). Preparation of Sodium Cyanoborohydride. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzyloxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Retrieved from [Link]

-

ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(benzyloxy)-3-[(dimethylamino)methyl]indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

- Google Patents. (n.d.). US4736043A - Process for the preparation of indole derivatives.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) LNZ-SLN (b) LNZ (c) Stearic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Benzyloxy-2,3-dihydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-2,3-dihydro-1H-indole, a versatile intermediate in medicinal chemistry and organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Its Spectroscopic Implications

4-Benzyloxy-2,3-dihydro-1H-indole, also known as 4-benzyloxyindoline, possesses a unique structural framework combining a dihydroindole core with a benzyloxy substituent at the 4-position of the benzene ring. This arrangement governs its chemical reactivity and is reflected in its characteristic spectroscopic data. The dihydroindole moiety provides a saturated five-membered ring fused to a benzene ring, while the benzyloxy group introduces an additional aromatic system and a flexible ether linkage. These features give rise to distinct signals in various spectroscopic analyses.

Caption: General workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C-O | ~150 | Aromatic carbon attached to the benzyloxy oxygen. |

| Aromatic C-N | ~145 | Aromatic carbon attached to the nitrogen of the dihydroindole ring. |

| Aromatic (Benzyloxy) | 127 - 137 | Carbons of the monosubstituted benzene ring of the benzyloxy group. |

| Aromatic (Dihydroindole) | 110 - 130 | Carbons of the benzene ring of the dihydroindole moiety. |

| -OCH₂- (Benzylic) | ~70 | Methylene carbon of the benzyloxy group. |

| -CH₂- (Position 2) | ~47 | Methylene carbon adjacent to the nitrogen. |

| -CH₂- (Position 3) | ~29 | Methylene carbon at position 3. |

Experimental Causality: The chemical shifts of the carbon atoms are determined by their hybridization and the electronegativity of neighboring atoms. The carbons attached to oxygen and nitrogen (C-O and C-N) are significantly deshielded and appear at lower fields.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3350 - 3450 | Medium | Stretching |

| Aromatic C-H | 3000 - 3100 | Medium | Stretching |

| Aliphatic C-H | 2850 - 2960 | Medium | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium-Strong | Stretching |

| C-O (Ether) | 1200 - 1275 (Aryl) | Strong | Stretching |

| C-N | 1180 - 1250 | Medium | Stretching |

Experimental Causality: The benzyloxy group is characterized by the strong C-O stretching vibration of the aryl ether. The dihydroindole moiety is identified by the N-H stretching frequency and the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound.

-

Loss of the Benzyl Group: A prominent fragment resulting from the cleavage of the benzyl-oxygen bond, leading to a tropylium cation (m/z 91) and a dihydroindol-4-ol radical cation.

-

Retro-Diels-Alder (RDA) type fragmentation: The dihydroindole ring may undergo RDA-type fragmentation, although this is less common for this specific ring system.

Caption: Simplified potential fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for 4-Benzyloxy-2,3-dihydro-1H-indole. A thorough understanding of the ¹H NMR, ¹³C NMR, IR, and MS data is essential for any researcher working with this compound. The provided rationales and protocols are intended to support accurate data interpretation and acquisition, thereby ensuring the integrity of research and development activities in the pharmaceutical and chemical sciences.

References

At the time of this writing, a specific publication detailing the complete spectroscopic data of 4-Benzyloxy-2,3-dihydro-1H-indole could not be located in the searched databases. The presented data is based on established principles of spectroscopic interpretation and data from closely related analogs. For definitive, experimentally verified data, it is recommended to acquire the spectra on a purified sample of the compound.

An In-Depth Technical Guide to the NMR Analysis of 4-Benzyloxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) analysis of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline). This compound is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide will delve into the theoretical underpinnings of the NMR spectra, provide detailed experimental protocols, and offer an in-depth analysis of the ¹H and ¹³C NMR data. Advanced 2D NMR techniques are also discussed to provide a complete structural elucidation toolkit for researchers in the field.

Introduction: The Significance of 4-Benzyloxy-2,3-dihydro-1H-indole

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a benzyloxy group at the 4-position of the indoline ring system provides a versatile handle for further chemical modifications, making 4-Benzyloxy-2,3-dihydro-1H-indole a key building block in the synthesis of potential therapeutic agents. Accurate and efficient characterization of this intermediate is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into its molecular structure.

I. Foundational Principles of NMR Analysis for Substituted Indolines

The NMR spectrum of 4-Benzyloxy-2,3-dihydro-1H-indole is governed by the chemical environment of each proton and carbon atom. The dihydro nature of the pyrrole ring results in aliphatic signals for the protons at positions 2 and 3, which are typically triplets due to coupling with each other. The aromatic region of the ¹H NMR spectrum is more complex, arising from the protons on the benzene ring of the indoline core and the benzyloxy substituent. The electronegativity of the nitrogen and oxygen atoms significantly influences the chemical shifts of adjacent nuclei.

In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon. For instance, the carbons of the benzyloxy group will have characteristic shifts, with the benzylic methylene carbon appearing in the aliphatic region and the aromatic carbons in the downfield region.

II. Experimental Protocol for NMR Analysis

A self-validating and reproducible NMR experiment is critical for obtaining high-quality data. The following protocol outlines the necessary steps for the analysis of 4-Benzyloxy-2,3-dihydro-1H-indole.

Step 1: Sample Preparation

-

Solvent Selection: The choice of solvent is crucial as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including indole derivatives. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another option, particularly if the compound has limited solubility in CDCl₃.[1][2] It is important to note that solvent effects can alter the appearance of the spectrum.

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Step 2: NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The following diagram illustrates the general workflow for NMR data acquisition and analysis:

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

III. Spectral Analysis and Interpretation

Due to the lack of a publicly available, experimentally verified NMR spectrum for 4-Benzyloxy-2,3-dihydro-1H-indole, the following analysis is based on predicted values derived from the known spectral data of 2,3-dihydro-1H-indole and the substituent effects of a 4-benzyloxy group.

¹H NMR Spectrum Analysis (Predicted)

The predicted ¹H NMR spectrum of 4-Benzyloxy-2,3-dihydro-1H-indole in CDCl₃ is expected to show the following key signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 (NH) | ~3.5 - 4.5 | Broad Singlet | - | The chemical shift of the NH proton can be highly variable and concentration-dependent. |

| H-2 (CH₂) | ~3.6 | Triplet | ~8.0 | Coupled to the H-3 protons. |

| H-3 (CH₂) | ~3.0 | Triplet | ~8.0 | Coupled to the H-2 protons. |

| H-5 | ~6.6 | Doublet of Doublets | J ≈ 8.0, 2.0 | Ortho-coupled to H-6 and meta-coupled to H-7. |

| H-6 | ~7.0 | Triplet | J ≈ 8.0 | Coupled to H-5 and H-7. |

| H-7 | ~6.7 | Doublet | J ≈ 8.0 | Ortho-coupled to H-6. |

| Benzylic CH₂ | ~5.1 | Singlet | - | |

| Phenyl H (ortho) | ~7.4 | Multiplet | - | Protons on the benzyloxy phenyl ring. |

| Phenyl H (meta) | ~7.3 | Multiplet | - | Protons on the benzyloxy phenyl ring. |

| Phenyl H (para) | ~7.3 | Multiplet | - | Protons on the benzyloxy phenyl ring. |

Causality of Chemical Shifts:

-

H-2 and H-3: These aliphatic protons are adjacent to the nitrogen atom and the aromatic ring, respectively, leading to their specific chemical shifts. The triplet multiplicity arises from the vicinal coupling between the two methylene groups.[3]

-

Aromatic Protons (H-5, H-6, H-7): The benzyloxy group at C-4 is an electron-donating group, which will shield the protons on the indoline aromatic ring, causing them to appear at slightly lower chemical shifts compared to unsubstituted indoline. The ortho and para positions (H-5 and H-7) will be more shielded than the meta position (H-6).

-

Benzylic Protons: The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the adjacent oxygen atom.

-

Phenyl Protons: The five protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

¹³C NMR Spectrum Analysis (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of 4-Benzyloxy-2,3-dihydro-1H-indole in CDCl₃ is expected to show the following signals:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | ~47 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | ~29 | Aliphatic carbon. |

| C-3a | ~128 | Aromatic quaternary carbon. |

| C-4 | ~150 | Aromatic carbon attached to the benzyloxy group. |

| C-5 | ~105 | Aromatic carbon ortho to the benzyloxy group. |

| C-6 | ~128 | Aromatic carbon. |

| C-7 | ~110 | Aromatic carbon. |

| C-7a | ~145 | Aromatic quaternary carbon fused to the pyrrolidine ring. |

| Benzylic CH₂ | ~70 | Carbon of the benzylic methylene group. |

| Phenyl C (ipso) | ~137 | Quaternary carbon of the phenyl ring attached to the oxygen. |

| Phenyl C (ortho) | ~128 | |

| Phenyl C (meta) | ~129 | |

| Phenyl C (para) | ~128 |

Causality of Chemical Shifts:

-

Aliphatic Carbons (C-2, C-3): These carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the benzyloxy group (C-4) is significantly deshielded due to the electronegativity of the oxygen atom. The ortho and para carbons (C-5 and C-7) are shielded due to the electron-donating resonance effect of the benzyloxy group.

-

Benzylic and Phenyl Carbons: The chemical shifts of the benzyloxy group carbons are characteristic of this functional group.

The following diagram illustrates the predicted assignment of the key carbon signals:

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Benzyloxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2,3-dihydro-1H-indole, a substituted indoline, serves as a valuable building block in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its unique structural features, combining a dihydroindole core with a benzyloxy substituent, make it a versatile intermediate in medicinal chemistry and organic synthesis. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in drug development pipelines. This guide provides a detailed exploration of the mass spectrometry of 4-benzyloxy-2,3-dihydro-1H-indole, focusing on its predicted fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI) conditions. Drawing upon established principles of mass spectrometry and data from structurally related molecules, this document offers a predictive yet scientifically grounded analysis for researchers working with this important synthetic intermediate.

Core Principles of Mass Spectrometry in the Context of 4-Benzyloxy-2,3-dihydro-1H-indole

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and dictates the extent of fragmentation, thereby influencing the structural information that can be obtained.

-

Electron Ionization (EI): A "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive and often complex fragmentation.[1] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2] This is particularly useful for determining the molecular weight of a compound and for interfacing with liquid chromatography (LC-MS). Collision-induced dissociation (CID) can be subsequently used to induce fragmentation and obtain structural information.

For 4-benzyloxy-2,3-dihydro-1H-indole, both techniques offer complementary information. EI-MS will reveal the intrinsic fragmentation pathways of the molecule, while ESI-MS is more suited for its analysis in complex matrices, such as during reaction monitoring or in biological samples.

Predicted Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathways

The primary fragmentation events are expected to be driven by the presence of the benzyloxy group and the indoline ring system.

Key Predicted Fragmentation Pathways under EI:

-

Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[3] This is often the base peak in the spectrum. This occurs via cleavage of the C-O bond of the ether linkage.

-

Alpha-Cleavage of the Ether: Cleavage of the bond alpha to the oxygen atom in the ether linkage is a common pathway for ethers.[4] In this case, cleavage of the benzyl-oxygen bond would also lead to the tropylium ion at m/z 91 and a radical cation of 4-hydroxy-2,3-dihydro-1H-indole.

-

Fragmentation of the Indoline Ring: The indoline ring itself can undergo fragmentation. Based on the fragmentation of similar structures, we can anticipate losses of small neutral molecules. For instance, indole, a related aromatic heterocycle, is known to lose HCN.[5] While the dihydroindole ring is saturated, ring-opening and subsequent fragmentations are plausible.

Proposed EI Fragmentation Scheme:

Caption: Predicted EI fragmentation of 4-benzyloxy-2,3-dihydro-1H-indole.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 4-Benzyloxy-2,3-dihydro-1H-indole

| m/z | Proposed Ion | Formula | Comments |

| 225 | Molecular Ion [M]⁺˙ | C₁₅H₁₅NO⁺˙ | Expected to be of moderate to low intensity. |

| 91 | Tropylium Ion | C₇H₇⁺ | Likely the base peak due to its high stability.[3] |

| 134 | [M - C₇H₇]⁺ | C₈H₈NO⁺ | Loss of a benzyl radical. |

| 118 | [C₈H₈N]⁺ | C₈H₈N⁺ | Resulting from cleavage of the C-O bond and rearrangement. |

| 117 | [M - C₇H₈O]⁺˙ | C₈H₇N⁺˙ | Loss of benzyloxy radical. |

Predicted Electrospray Ionization (ESI) Mass Spectrometry and Fragmentation

In positive-ion ESI-MS, 4-benzyloxy-2,3-dihydro-1H-indole is expected to readily form a protonated molecule, [M+H]⁺, at m/z 226 . The basic nitrogen atom of the indoline ring is the most likely site of protonation. Under typical ESI conditions, in-source fragmentation is minimal. However, tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) can be employed to induce fragmentation of the [M+H]⁺ ion and gain structural insights.

Key Predicted Fragmentation Pathways under ESI-MS/MS (CID):

-

Loss of Benzyl Alcohol: A common fragmentation pathway for protonated benzyl ethers is the neutral loss of benzyl alcohol (C₇H₈O, 108 Da).[6] This would result in a fragment ion at m/z 118 .

-

Loss of Benzene: The loss of a neutral benzene molecule (C₆H₆, 78 Da) is another plausible fragmentation, particularly if the benzyloxy group rearranges upon protonation. This would yield a fragment at m/z 148 .

-

Formation of the Benzyl Cation: Similar to EI, cleavage of the C-O bond can lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91 .[7]

Proposed ESI-MS/MS Fragmentation Scheme:

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-benzyloxy-2,3-dihydro-1H-indole.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of [4-Benzyloxy-2,3-dihydro-1H-indole+H]⁺

| Precursor m/z | Product m/z | Proposed Ion/Loss | Formula of Product Ion | Comments |

| 226 | 118 | Loss of Benzyl Alcohol | C₈H₈N⁺ | A common and expected fragmentation.[6] |

| 226 | 91 | Formation of Benzyl Cation | C₇H₇⁺ | Formation of the stable benzyl cation.[7] |

| 226 | 148 | Loss of Benzene | C₉H₁₀NO⁺ | A plausible rearrangement-driven fragmentation. |

Experimental Protocols

For researchers aiming to acquire mass spectra of 4-benzyloxy-2,3-dihydro-1H-indole, the following general protocols can be adapted to specific instrumentation.

Sample Preparation:

-

For EI-MS (GC-MS):

-

Dissolve a small amount (approx. 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

A temperature program for the GC oven should be developed to ensure good chromatographic separation and peak shape. A starting temperature of 100°C, ramping to 280°C at 10°C/min is a reasonable starting point.

-

-

For ESI-MS (LC-MS or Direct Infusion):

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.

-

For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For LC-MS, develop a suitable reversed-phase chromatography method. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

Mass Spectrometer Settings:

Table 3: General Mass Spectrometer Parameters

| Parameter | EI-MS (Typical) | ESI-MS (Typical Positive Ion Mode) |

| Ionization Energy | 70 eV | - |

| Source Temperature | 230°C | 120-150°C |

| Mass Range | 50-500 amu | 50-500 amu |

| Capillary Voltage | - | 3.0-4.5 kV |

| Cone Voltage | - | 20-40 V (for minimal fragmentation) |

| Collision Energy (for MS/MS) | - | 10-40 eV (ramped to observe different fragments) |

| Collision Gas | - | Argon or Nitrogen |

Conclusion

The mass spectrometric analysis of 4-benzyloxy-2,3-dihydro-1H-indole provides essential information for its structural confirmation and purity assessment. While experimental data is not widely published, a detailed prediction of its fragmentation behavior can be made based on fundamental principles and the analysis of related compounds. Under electron ionization, the formation of the tropylium ion at m/z 91 is expected to be a dominant feature. In electrospray ionization, the protonated molecule at m/z 226 will be the primary ion, with subsequent fragmentation by CID leading to characteristic losses of benzyl alcohol and the formation of the benzyl cation. The methodologies and predicted fragmentation patterns outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and structurally similar compounds.

References

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

-

ACS Publications. (2023, March 6). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, July 1). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from [Link]

-

PubMed. (n.d.). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

-

MDPI. (n.d.). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (2021, November 1). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]

-

PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

-

YouTube. (2025, March 11). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. Retrieved from [Link]

Sources

- 1. mzCloud – 5 Methoxyindole [mzcloud.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Indole [webbook.nist.gov]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Crystal Structure of 4-Benzyloxy-2,3-dihydro-1H-indole: A Case of Undetermined Crystallography

A comprehensive search of publicly available crystallographic databases and scientific literature reveals that the single-crystal X-ray structure of 4-benzyloxy-2,3-dihydro-1H-indole has not been reported. While this versatile building block is utilized in the synthesis of various pharmaceuticals, its definitive solid-state architecture remains uncharacterized, presenting a knowledge gap for researchers and drug development professionals.[1] This guide will, therefore, pivot to outline the essential theoretical and practical considerations for determining such a structure, providing a roadmap for future crystallographic studies.

Significance and Physicochemical Properties

4-Benzyloxy-2,3-dihydro-1H-indole, also known as 4-benzyloxyindoline, is a key intermediate in organic and medicinal chemistry.[1] Its structure features a dihydroindole core with a benzyloxy substituent at the 4-position. This benzyloxy group significantly influences the molecule's reactivity, solubility, and potential intermolecular interactions, making it a valuable precursor for compounds with biological activities, including anti-cancer and anti-inflammatory properties.[1]

Table 1: Physicochemical Properties of 4-Benzyloxy-2,3-dihydro-1H-indole

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 885278-77-3 | [1] |

The Path to Crystal Structure Determination: A Methodological Blueprint

The determination of a novel crystal structure, such as that of 4-benzyloxy-2,3-dihydro-1H-indole, follows a well-established, multi-step workflow. This process is crucial for understanding the molecule's three-dimensional arrangement, which underpins its physical and biological properties.

Sources

4-Benzyloxy-2,3-dihydro-1H-indole stability and storage

An In-Depth Technical Guide to the Stability and Storage of 4-Benzyloxy-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2,3-dihydro-1H-indole, a key intermediate in the synthesis of various pharmaceutical compounds, requires careful handling and storage to maintain its chemical integrity. This guide provides a comprehensive overview of the factors influencing its stability and outlines best practices for its long-term storage. By understanding the inherent chemical properties of its benzyloxy and dihydroindole moieties, researchers can mitigate degradation and ensure the reliability of their experimental outcomes.

Introduction: The Significance of 4-Benzyloxy-2,3-dihydro-1H-indole

4-Benzyloxy-2,3-dihydro-1H-indole, also known as 4-(phenylmethoxy)-2,3-dihydro-1H-indole, is a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a protected hydroxyl group on the indoline scaffold, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The stability of this compound is paramount, as impurities arising from degradation can have significant downstream effects on reaction yields, purity of the final product, and ultimately, the interpretation of biological data. This guide aims to provide a detailed understanding of the stability profile of 4-Benzyloxy-2,3-dihydro-1H-indole and to establish robust protocols for its storage and handling.

Chemical Stability Profile: Understanding Potential Degradation Pathways

The stability of 4-Benzyloxy-2,3-dihydro-1H-indole is intrinsically linked to the chemical reactivity of its two primary functional groups: the benzyl ether and the 2,3-dihydro-1H-indole (indoline) nucleus.

The Benzyl Ether Moiety: A Locus of Reactivity

The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of reaction conditions. However, it is susceptible to specific degradation pathways:

-

Hydrogenolysis: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. While this is a common deprotection strategy, unintentional exposure to catalytic metals and a hydrogen source can lead to degradation.

-

Oxidation: The benzylic position is prone to oxidation, which can lead to the formation of benzaldehyde and the corresponding 4-hydroxyindoline. This process can be accelerated by the presence of atmospheric oxygen, light, and trace metal impurities.

-

Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of the benzyl ether, although this typically requires harsh conditions.

The 2,3-Dihydro-1H-indole (Indoline) Core: Susceptibility to Oxidation

The indoline ring system is an electron-rich heterocycle, making it susceptible to oxidation. The secondary amine within the ring can undergo oxidation to form various byproducts. The presence of atmospheric oxygen is a primary driver of this degradation.

A visual representation of the potential degradation pathways is provided below:

Figure 1. Potential degradation pathways for 4-Benzyloxy-2,3-dihydro-1H-indole.

Factors Influencing Stability: A Multifactorial Perspective

The rate and extent of degradation of 4-Benzyloxy-2,3-dihydro-1H-indole are influenced by several external factors:

| Factor | Effect on Stability |

| Temperature | Elevated temperatures accelerate the rates of all chemical reactions, including degradation pathways such as oxidation. |

| Light | Exposure to light, particularly UV radiation, can provide the activation energy for photo-oxidative degradation processes. |

| Atmosphere | The presence of oxygen is a critical factor in the oxidative degradation of both the benzylic position and the indoline ring. Inert atmospheres (e.g., nitrogen, argon) significantly enhance stability. |

| Moisture | While not a primary driver of degradation for this specific molecule, the presence of moisture can facilitate certain secondary reactions and potentially impact the physical form of the solid. |

| pH | Although generally stable, extremes of pH, particularly strongly acidic conditions, can promote the cleavage of the benzyl ether. |

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4-Benzyloxy-2,3-dihydro-1H-indole, the following storage and handling protocols are recommended:

Long-Term Storage (Months to Years)

-

Temperature: Store at -20°C. This significantly reduces the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is the most critical parameter to prevent oxidation.

-

Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

-

Container: Use a tightly sealed, high-integrity container to prevent exposure to air and moisture.

Short-Term Storage (Days to Weeks)

-

Temperature: Storage at 2-8°C is acceptable for short durations.

-

Atmosphere: If the compound is to be used frequently, flushing the container with an inert gas after each use is highly recommended.

-

Light: Continue to protect from light.

Handling

-

Inert Atmosphere: When handling the solid, it is best practice to do so in a glove box or under a stream of inert gas.

-

Solvent Selection: If preparing solutions, use de-gassed solvents to minimize dissolved oxygen.

-

Solution Storage: Solutions of 4-Benzyloxy-2,3-dihydro-1H-indole are generally less stable than the solid material. If solutions must be stored, they should be kept at low temperatures (-20°C or below), protected from light, and under an inert atmosphere.

The following workflow diagram illustrates the recommended handling procedure:

Figure 2. Recommended handling workflow for 4-Benzyloxy-2,3-dihydro-1H-indole.

Analytical Methods for Stability Assessment

Regular assessment of the purity of 4-Benzyloxy-2,3-dihydro-1H-indole is crucial, especially for material that has been stored for an extended period. The following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. A UV detector set to monitor at wavelengths around 254 nm and 280 nm should provide good sensitivity for the parent compound and potential impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of any degradation products, which can help to elucidate the degradation pathway.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of significant impurities. Changes in the spectrum over time can indicate degradation.

Conclusion

The stability of 4-Benzyloxy-2,3-dihydro-1H-indole is critical for its successful application in research and development. By understanding its susceptibility to oxidation and, to a lesser extent, acid-catalyzed cleavage and hydrogenolysis, appropriate storage and handling procedures can be implemented. The cornerstone of maintaining the integrity of this compound is rigorous exclusion of atmospheric oxygen and light, coupled with low-temperature storage. Adherence to these protocols will ensure the reliability and reproducibility of experimental results that depend on this key synthetic intermediate.

References

An In-depth Technical Guide to 4-Benzyloxy-2,3-dihydro-1H-indole (CAS 885278-77-3): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-2,3-dihydro-1H-indole (also known as 4-benzyloxyindoline), a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its chemical identity, physicochemical properties, and strategic importance. A significant focus is placed on a detailed, two-step synthetic pathway, beginning with the preparation of the precursor 4-benzyloxyindole, followed by its reduction to the target indoline. The rationale behind the chosen synthetic strategies is explained, emphasizing reaction mechanisms and conditions. Furthermore, this guide explores the significant applications of 4-benzyloxyindoline as a versatile intermediate in the development of novel therapeutics, particularly in the areas of oncology, neuropharmacology, and anti-inflammatory research. The content is structured to provide both a robust theoretical understanding and practical, actionable insights for laboratory and process development scientists.

Introduction: The Strategic Importance of the Indoline Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its reduced form, the 2,3-dihydro-1H-indole or indoline scaffold, retains significant biological relevance while offering different conformational flexibility and chemical properties. 4-Benzyloxy-2,3-dihydro-1H-indole, with its strategically placed benzyloxy group, is a particularly valuable derivative. The benzyloxy moiety serves a dual purpose: it acts as a protecting group for the 4-hydroxy functionality, which is a common pharmacophore, and its lipophilicity can enhance solubility and cell permeability.[4] This makes 4-benzyloxyindoline a highly sought-after intermediate for creating diverse libraries of compounds for drug screening and for the total synthesis of complex target molecules.[4] Its applications span the development of therapeutics for neurological disorders, as well as compounds with potential anti-cancer and anti-inflammatory properties.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of 4-Benzyloxy-2,3-dihydro-1H-indole is crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 885278-77-3 | [4] |

| Molecular Formula | C₁₅H₁₅NO | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Pale yellow solid | [4] |

| Synonyms | 4-Benzyloxyindoline, 4-(Phenylmethoxy)-2,3-dihydro-1H-indole | [4] |

| Storage | Store at 0-8 °C | [4] |

Synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole: A Two-Step Approach

The most logical and well-documented synthetic route to 4-Benzyloxy-2,3-dihydro-1H-indole involves a two-step process: the synthesis of the aromatic precursor, 4-benzyloxyindole, followed by the selective reduction of the pyrrole ring to yield the indoline.

Step 1: Synthesis of 4-Benzyloxyindole (CAS 20289-26-3)

The preparation of 4-benzyloxyindole can be efficiently achieved from 6-benzyloxy-2-nitrotoluene through a condensation reaction followed by reductive cyclization.[1][5] This method is scalable and provides the product in high purity.[6]

-

Part A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene Formation [1]

-

To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in dimethylformamide (DMF, 400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

-

Heat the solution at reflux (approximately 110 °C) for 3 hours under a nitrogen atmosphere.

-

After cooling to room temperature, remove the volatile components using a rotary evaporator.

-

Dissolve the resulting red residue in a mixture of methylene chloride (200 mL) and methanol (1.60 L).

-

Concentrate the solution to a volume of about 1.40 L on a steam bath and then cool to 5 °C.

-

Collect the precipitated red crystals by filtration, wash with cold methanol (200 mL), to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.

-

-

Part B: Reductive Cyclization to 4-Benzyloxyindole [5]

-

Prepare a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a mixture of tetrahydrofuran (THF, 1 L) and methanol (1 L) at 30 °C under a nitrogen atmosphere.

-

Carefully add Raney nickel (10 mL), followed by the portion-wise addition of 85% hydrazine hydrate (a total of three 44 mL portions at 30-minute intervals). Caution: Vigorous gas evolution will be observed.

-

Maintain the reaction temperature between 45 and 50 °C using a water bath during the addition and for 2 hours after the final addition.

-

After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite. Wash the catalyst several times with methylene chloride.

-

Evaporate the filtrate and dry the residue by co-evaporation with toluene (500 mL).

-

The crude product can be purified by column chromatography on silica gel to afford 4-benzyloxyindole as a white solid.

-

Step 2: Reduction of 4-Benzyloxyindole to 4-Benzyloxy-2,3-dihydro-1H-indole

-

Dissolve 4-benzyloxyindole in a suitable solvent such as acetic acid or a mixture of THF and acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) in portions to the stirred solution. The amount of reducing agent should be in slight excess (e.g., 1.5-2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude 4-Benzyloxy-2,3-dihydro-1H-indole can be purified by column chromatography on silica gel to yield the final product.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indoline and benzyl groups, a singlet for the benzylic CH₂ protons of the ether, and two triplets corresponding to the C2 and C3 methylene protons of the indoline ring. A broad singlet for the N-H proton would also be present.

-

¹³C NMR: Signals corresponding to the carbons of the indoline and benzyl groups would be observed.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C-O-C stretching of the benzyl ether.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (m/z = 225.29) would be expected.

Applications in Drug Discovery and Development

4-Benzyloxy-2,3-dihydro-1H-indole is a versatile building block for the synthesis of a wide range of biologically active molecules.[4] Its utility stems from the reactivity of the indoline nitrogen and the potential for further functionalization of the aromatic ring after deprotection of the benzyloxy group.

-

Precursor to Pharmacologically Active Agents: The related 4-benzyloxyindole is a known precursor for the synthesis of:

-

Cannabinoid Receptor Ligands: Used in the preparation of indol-3-yl tetramethylcyclopropyl ketones which act as CB2 cannabinoid receptor ligands.[9]

-

Apoptosis Inducers: Serves as a reactant for the synthesis of 4-aryl-4H-chromenes, which have been investigated as inducers of apoptosis in cancer cells.[9]

-

Hepatitis C (HCV) Inhibitors: Employed in the preparation of potential inhibitors of the hepatitis C virus.[9]

-

PET Imaging Agents: Used to prepare carbon-11-labeled 4-aryl-4H-chromenes as PET agents for cancer studies.[10]

-

The dihydro version, 4-benzyloxyindoline, is expected to be a key intermediate in the synthesis of analogues of these compounds with modified pharmacokinetic and pharmacodynamic properties.

-

Scaffold for Neurological Drug Candidates: The indoline core is present in many centrally active compounds. The use of 4-benzyloxyindoline as a building block for drugs targeting neurological disorders is a promising area of research.[4]

-

Anti-inflammatory Drug Development: Indole derivatives are known to possess anti-inflammatory properties.[11] The 4-hydroxyindoline scaffold (accessible from 4-benzyloxyindoline via debenzylation) is a key structural motif in molecules that can modulate inflammatory pathways. For instance, derivatives of related heterocyclic systems have been shown to inhibit the MAPK-NF-κB/iNOS signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[12]

Illustrative Biological Signaling Pathway

Caption: Potential anti-inflammatory pathway targeted by 4-hydroxyindoline derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Benzyloxy-2,3-dihydro-1H-indole and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Benzyloxy-2,3-dihydro-1H-indole is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its value lies in the combination of the biologically relevant indoline scaffold and the versatile benzyloxy protecting group. The two-step synthesis from readily available starting materials provides a reliable route to this compound. The diverse applications of its precursor, 4-benzyloxyindole, in the synthesis of bioactive molecules highlight the immense potential of 4-benzyloxyindoline for the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and inflammatory conditions. This guide provides a solid foundation for researchers to understand and effectively utilize this valuable chemical entity in their synthetic endeavors.

References

- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

SpectraBase. (n.d.). 4-(benzyloxy)-3-[(dimethylamino)methyl]indole. Retrieved from [Link]

-

Ramesh, P., et al. (2009). Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate. PubMed Central. Retrieved from [Link]

-

PubMed. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2025). Magnetically Induced Iron-Catalyzed Hydrodeoxygenation of Benzylic Esters and Polyesters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

-

CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. Retrieved from [Link]

-

PubMed Central. (n.d.). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Retrieved from [Link]

-

ResearchGate. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

-

Beilstein Journals. (2019). Selective benzylic C–H monooxygenation mediated by iodine oxides. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). copper-catalyzed electrophilic amination of diorganozinc reagents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Retrieved from [Link]

-

PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review. Retrieved from [Link]

-

Supporting Information. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

-

PubMed Central. (n.d.). Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

PubMed Central. (n.d.). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron-catalyzed hydrobenzylation: stereoselective synthesis of (–)-eugenial C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Benzyloxyindole | 20289-26-3 [chemicalbook.com]

- 6. cache.kzoo.edu [cache.kzoo.edu]

- 7. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. goldbio.com [goldbio.com]

- 10. innospk.com [innospk.com]

- 11. 3′-Benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Benzyloxyindoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a structural motif consistently found in compounds with diverse and potent biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with a multitude of biological targets, from enzymes to receptors. This guide moves beyond the well-trodden path of general indoline chemistry to focus on a specific, high-potential subclass: 4-benzyloxyindoline derivatives. The introduction of a benzyloxy group at the 4-position is not a trivial modification; it strategically alters electronic properties and provides a vector for exploring new binding interactions, opening avenues for novel therapeutic agents.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will deconstruct the rationale behind targeting this specific chemical space, explore its most promising therapeutic applications, provide actionable experimental protocols, and outline future-facing strategies for lead optimization. Our approach is grounded in established principles, drawing causal links between molecular structure, mechanistic targets, and biological outcomes.

The Indoline Core: A Foundation of Bioactivity

The indoline scaffold is the saturated analog of indole, a ubiquitous component of bioactive natural products and synthetic drugs. This saturation imparts conformational flexibility, which can be crucial for optimizing binding to protein targets. The inherent value of the indoline core has been validated across numerous therapeutic areas. For instance, certain indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating remarkable in vivo anti-inflammatory efficacy in models of peritonitis and asthma.[1] This dual-inhibition is a sophisticated strategy for modulating inflammatory pathways, showcasing the scaffold's ability to interact with multiple targets. Furthermore, spiro-indoline derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[2]

The 4-Benzyloxy Substituent: A Gateway to Therapeutic Diversity